molecular formula C17H17NO3 B6407824 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% CAS No. 1261915-15-4

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%

Cat. No. B6407824
CAS RN: 1261915-15-4
M. Wt: 283.32 g/mol
InChI Key: QCOLVUGKPAAXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% (2-DMAPB95) is an organic compound belonging to the carboxylic acid family. It is a white crystalline solid with a melting point of 81-83°C and a boiling point of 309-310°C. 2-DMAPB95 is a useful reagent in organic synthesis due to its strong acidity and ability to form complexes with transition metals. It is used in a variety of industrial and research applications, including the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.

Mechanism of Action

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% acts as a strong acid, donating a proton to nucleophilic species such as amines, alcohols, and carboxylic acids. The protonated species then undergoes a nucleophilic substitution reaction with the carboxylic acid, resulting in the formation of a new product.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is an effective reagent in organic synthesis due to its strong acidity and ability to form complexes with transition metals. Its advantages include its low cost, high purity, and ease of use. However, it is hygroscopic and should be stored in a dry environment. Additionally, it is not suitable for use in reactions that require a low temperature.

Future Directions

The future of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is promising. In the future, it could be used in the synthesis of more complex organic compounds such as peptides and proteins, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of metal complexes and in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Furthermore, it could be used in the development of new catalytic systems for organic synthesis.

Synthesis Methods

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% is synthesized via the reaction of 4-methylbenzoic acid and N,N-dimethylaminocarbonyl chloride. In a typical synthesis, 4-methylbenzoic acid is first dissolved in a solvent such as dichloromethane and then N,N-dimethylaminocarbonyl chloride is added. The reaction is then heated to a temperature of 80-90°C for a period of 1-2 hours. Upon cooling, the reaction mixture is then filtered and the desired product, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%, is isolated by recrystallization.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds such as pharmaceuticals, pesticides, dyes, and other organic compounds. It is also used in the synthesis of polymers and in the synthesis of metal complexes. In addition, it is used as a reagent in the synthesis of peptides and proteins.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-5-4-6-14(15(11)17(20)21)12-7-9-13(10-8-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOLVUGKPAAXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691329
Record name 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid

CAS RN

1261915-15-4
Record name 4'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.